molecular formula C17H18N2 B2361788 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline CAS No. 31859-50-4

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline

Cat. No.: B2361788
CAS No.: 31859-50-4
M. Wt: 250.345
InChI Key: XBVWFPKRKZWSCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline typically involves the reaction of indole derivatives with appropriate aniline derivatives under specific conditions. One common method includes the use of N,N-dimethylaniline and 1H-indole-3-carbaldehyde as starting materials. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-19(2)15-9-7-13(8-10-15)11-14-12-18-17-6-4-3-5-16(14)17/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWFPKRKZWSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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